Melting Point Elevation of ~83 °C Over N-Phenylphthalimide Demonstrates Superior Thermal Stability for High-Temperature Processing
N-(4-Biphenylyl)phthalic acid imide exhibits a melting point of 288 °C, which is approximately 83 °C higher than that of N-phenylphthalimide (MP = 205 °C), the parent compound of the N-arylphthalimide class [1]. This substantial elevation reflects the increased molecular rigidity and enhanced intermolecular π-stacking conferred by the para-biphenyl substituent. For solution-based polyimide precursor formulations that require imidization temperatures exceeding 200 °C, the higher melting point of the biphenyl derivative ensures the monomeric integrity during processing, whereas N-phenylphthalimide may undergo premature melting, sublimation, or phase separation under identical thermal profiles.
| Evidence Dimension | Melting point (thermal stability onset) |
|---|---|
| Target Compound Data | 288 °C |
| Comparator Or Baseline | N-Phenylphthalimide: 205 °C |
| Quantified Difference | +83 °C (40% increase relative to baseline) |
| Conditions | Standard differential scanning calorimetry / capillary melting point determination |
Why This Matters
Higher melting point directly translates to a wider thermal processing window, reducing the risk of monomer volatilization or premature degradation during high-temperature polyimide curing cycles.
- [1] PubChem. N-Phenylphthalimide (CID 6812). Melting point: 205 °C. Data sourced from EPA DSSTox. View Source
